Dehydrocorydaline chloride Dehydrocorydaline chloride Acetylcholinesterase (AChE) inhibitor. Inhibits antigen-induced histamine release from mast cells. Inhibits nicotine-induced relaxation and concomitant noradrenaline release ex vivo. Shows antiallergic and nematocidal effects in vivo.
Dehydrocorydaline is an alkaloid that has been found in C. yanhusuo and has diverse biological activities. It is herbicidal against duckweed (L. minor) when used at a concentration of 10 ppm in the growth medium. Dehydrocorydaline inhibits serotonin (5-HT;) reuptake by organic cation transporter 2 (OCT2) and dopamine reuptake by OCT3 (IC50s = 0.137 and 0.354 µM, respectively, for human recombinant transporters), as well as reduces dopamine, 5-HT, and norepinephrine reuptake in mouse brain synaptosomes. In vivo, dehydrocorydaline (1.5 and 3 mg/kg) decreases immobility time in the forced swim test in a mouse model of depression induced by chronic unpredictable mild stress. Dehydrocorydaline (10 mg/kg) reduces acetic acid-induced writhing in mice and increases the mechanical paw withdrawal threshold in a mouse model of bone cancer pain.
Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities. IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP. In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice.
Brand Name: Vulcanchem
CAS No.: 10605-03-5
VCID: VC0001639
InChI: InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
SMILES: CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Molecular Formula: C22H24ClNO4
Molecular Weight: 401.9 g/mol

Dehydrocorydaline chloride

CAS No.: 10605-03-5

Cat. No.: VC0001639

Molecular Formula: C22H24ClNO4

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

Dehydrocorydaline chloride - 10605-03-5

Specification

Description Acetylcholinesterase (AChE) inhibitor. Inhibits antigen-induced histamine release from mast cells. Inhibits nicotine-induced relaxation and concomitant noradrenaline release ex vivo. Shows antiallergic and nematocidal effects in vivo.
Dehydrocorydaline is an alkaloid that has been found in C. yanhusuo and has diverse biological activities. It is herbicidal against duckweed (L. minor) when used at a concentration of 10 ppm in the growth medium. Dehydrocorydaline inhibits serotonin (5-HT;) reuptake by organic cation transporter 2 (OCT2) and dopamine reuptake by OCT3 (IC50s = 0.137 and 0.354 µM, respectively, for human recombinant transporters), as well as reduces dopamine, 5-HT, and norepinephrine reuptake in mouse brain synaptosomes. In vivo, dehydrocorydaline (1.5 and 3 mg/kg) decreases immobility time in the forced swim test in a mouse model of depression induced by chronic unpredictable mild stress. Dehydrocorydaline (10 mg/kg) reduces acetic acid-induced writhing in mice and increases the mechanical paw withdrawal threshold in a mouse model of bone cancer pain.
Dehydrocorydaline chloride is an alkaloidal that has anti-inflammatory and anti-cancer activities. IC50﹠Target :In Vitro: Treatment of C2C12 myoblasts with 500 nM DHC increases the expression levels of muscle-specific proteins, including MyoD, myogenin and myosin heavy chain. Treatment with DHC elevates p38 MAPK activation and the interaction of MyoD with an E protein. Furthermore, defects in differentiation-induced p38 MAPK activation and myoblast differentiation induced by depletion of the promyogenic receptor protein Cdo in C2C12 myoblasts were restored by DHC treatment. Dehydrocorydaline significantly inhibits MCF-7 cell proliferation in a dose- dependent manner, which can be reversed by a caspase-8 inhibitor, Z-IETD-FMK. Dehydrocorydaline increases DNA fragments without affecting ΔΨm. Western blotting assay shows that dehydrocorydaline dose-dependently increases Bax protein expression and decreases Bcl-2 protein expression. Furthermore, dehydrocorydaline induces activation of caspase-7,-8 and the cleavage of PARP without affecting caspase-9. Dehydrocorydaline inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2, activating caspases as well as cleaving PARP. In Vivo: Dehydrocorydaline (3.6, 6 or 10 mg/kg, i.p.) shows a dose-dependent antinociceptive effect in the acetic acid-induced writhing test and significantly attenuates the formalin-induced pain responses in mice. In the formalin test, Dehydrocorydaline decreases the expression of caspase 6 (CASP6), TNF-α, IL-1β and IL-6 proteins in the spinal cord. These findings confirm that Dehydrocorydaline has antinociceptive effects in mice.
CAS No. 10605-03-5
Molecular Formula C22H24ClNO4
Molecular Weight 401.9 g/mol
IUPAC Name 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
Standard InChI InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1
Standard InChI Key WXOSEFNJXIPZNV-UHFFFAOYSA-M
SMILES CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]
Canonical SMILES CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator